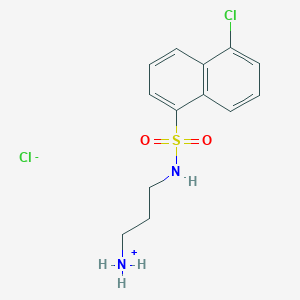

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride

Description

Properties

IUPAC Name |

N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREFPAWBKYKLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657023 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78957-86-5 | |

| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Sulfonylation Reaction

The foundational step in synthesizing N-(3-aminopropyl)-5-chloro-1-naphthalenesulfonamide involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 1,3-diaminopropane under controlled conditions. This sulfonylation process is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to mitigate exothermic side reactions. A stoichiometric ratio of 1:1.1 (sulfonyl chloride to diamine) ensures monosubstitution while minimizing bis-sulfonamide byproducts. Pyridine or triethylamine is added as a proton scavenger to neutralize HCl generated during the reaction.

Reaction Scheme:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol or methanol. The mixture is stirred at room temperature for 2–4 hours, followed by solvent evaporation under reduced pressure. The solid residue is recrystallized from a 3:1 ethanol/water mixture to yield the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing polar aprotic solvents (e.g., DMF, DMSO) with non-polar solvents (e.g., DCM, THF) demonstrate that DCM achieves the highest yield (82–85%) due to improved solubility of the sulfonyl chloride and reduced side reactions. Elevated temperatures (>25°C) promote bis-sulfonamide formation, whereas temperatures below 5°C slow the reaction kinetics, necessitating a 12–24-hour reaction time for completion.

Catalytic and Stoichiometric Considerations

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) enhances reaction efficiency by facilitating the nucleophilic attack of the amine on the sulfonyl chloride. Excess diamine (1.5 equivalents) further suppresses disubstitution, as evidenced by HPLC analysis showing <2% bis-sulfonamide contamination.

Industrial-Scale Production Protocols

Batch Process for Kilogram-Scale Synthesis

A patented method (US20160067241A1) outlines a scalable procedure:

-

Sulfonylation : 5-Chloro-1-naphthalenesulfonyl chloride (10 kg) is dissolved in DCM (200 L) and cooled to 0°C. 1,3-Diaminopropane (4.2 kg, 1.1 eq) is added dropwise over 2 hours, followed by pyridine (3.1 L). The mixture is stirred for 18 hours.

-

Workup : The organic layer is washed with 5% HCl (2 × 50 L) and brine (50 L), then dried over Na₂SO₄.

-

Salt Formation : The free base is treated with 6 M HCl in ethanol (60 L), stirred for 3 hours, and filtered. The precipitate is recrystallized from ethanol/water to yield 11.3 kg (78%) of the hydrochloride salt.

Purity and Yield Enhancements

-

Chromatographic Purification : Silica gel chromatography (eluent: 5% MeOH in DCM) reduces residual diamine to <0.1%.

-

Crystallization Optimization : Slow cooling (1°C/min) during recrystallization produces larger crystals with higher purity (99.5% by HPLC).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 8.72 (d, J = 8.4 Hz, 1H, naphthalene-H), 8.24 (d, J = 7.6 Hz, 1H), 7.98–7.85 (m, 2H), 7.62 (t, J = 7.8 Hz, 1H), 3.42 (t, J = 6.8 Hz, 2H, -CH₂-NH₂), 2.95 (t, J = 6.8 Hz, 2H, -CH₂-SO₂), 1.88 (quin, J = 6.8 Hz, 2H, -CH₂-).

-

IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch), 1590 cm⁻¹ (N-H bend).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 335.2 g/mol |

| Melting Point | 214–216°C (dec.) |

| Solubility (25°C) | 12 mg/mL in H₂O, 45 mg/mL in EtOH |

| Purity (HPLC) | ≥99% |

Comparative Analysis of Alternative Methods

Solid-Phase Synthesis

A recent PMC study describes a resin-bound approach for sulfonamide derivatives, where 5-chloro-1-naphthalenesulfonyl chloride is immobilized on Wang resin prior to coupling with 1,3-diaminopropane. While this method reduces purification steps, it yields only 65–70% of the target compound, making it less efficient than solution-phase synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Condensation Reactions: The aminopropyl group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for condensation reactions.

Major Products

Substitution Products: Derivatives with different substituents replacing the chloro group.

Oxidation Products: Sulfoxides or sulfones.

Condensation Products: Imines or amides formed from reactions with carbonyl compounds.

Scientific Research Applications

Biochemical Research Applications

- Calmodulin Antagonism : N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide is known for its ability to inhibit calmodulin, a calcium-binding messenger protein involved in various cellular processes. This inhibition affects calcium-dependent signaling pathways, making it a valuable tool in studying calcium-mediated cellular functions .

- Cell Proliferation Studies : Research indicates that this compound can inhibit the proliferation of certain cell lines, such as Chinese hamster ovary (CHO-K1) cells. Autoradiographic studies have shown that it penetrates cell membranes and accumulates in the cytoplasm, where it exerts its inhibitory effects on cellular growth .

- Viral Inhibition : A study demonstrated that the calmodulin antagonist W-7 (related to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide) inhibited Dengue virus (DENV) replication in Huh-7 cells. The compound reduced viral yield and secretion of non-structural protein 1 (NS1), highlighting its potential as an antiviral agent .

Medicinal Chemistry Applications

- Neurodegenerative Disorder Research : The compound has been investigated for its potential therapeutic effects on neurodegenerative disorders such as Huntington's disease. It is included in compositions aimed at ameliorating symptoms associated with such conditions .

- Protein Kinase Inhibition : N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide has been studied for its effects on various protein kinases, which play critical roles in cell signaling and regulation. Its ability to modulate kinase activity makes it a candidate for further exploration in drug development targeting signaling pathways involved in diseases .

Case Study 1: Inhibition of Calmodulin-Mediated Pathways

A study published in Biochimica et Biophysica Acta explored the structural changes in calmodulin upon binding with W-7. Results indicated that the compound induces significant conformational changes in calmodulin, impacting its interaction with target proteins involved in calcium signaling .

Case Study 2: Antiviral Activity Against DENV

In experiments conducted on Huh-7 cells, W-7 was shown to significantly reduce DENV replication rates. The study provided insights into how calmodulin antagonists could be utilized to develop antiviral therapies, particularly against flavivirus infections .

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The aminopropyl group can enhance binding affinity to specific targets, while the chloro-substituted naphthalene ring provides hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Key Differences in Activity and Selectivity

Alkyl Chain Length

- The 3-aminopropyl chain in the target compound contrasts with the 6-aminohexyl chain in W-7 and W-4. Longer alkyl chains enhance lipid solubility and membrane permeability, which likely explains W-7’s higher potency in cellular assays .

- Shorter chains (e.g., C3 vs. C6) may reduce binding affinity to CaM due to decreased hydrophobic interactions with the protein’s binding pockets .

Chlorine Substituent

- The 5-chloro group in the target compound and W-7 is critical for CaM antagonism. Its absence in W-5 results in a 20-fold reduction in potency (IC₅₀ = 240 μM vs. 12 μM for W-7) .

- Chlorine’s electron-withdrawing properties may stabilize sulfonamide-protein interactions, enhancing inhibitory effects .

Positional Isomerism

- A related compound, N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide hydrochloride (CAS 69762-85-2), demonstrates the impact of sulfonamide positional isomerism. The 2-naphthalenesulfonamide variant may exhibit altered binding kinetics due to steric hindrance differences .

Calmodulin Antagonism

- W-7 inhibits CaM-dependent phosphorylation with a Ki of 12 μM, whereas W-5 is significantly weaker (Ki = 110 μM for phospholipid-dependent kinases) . The target compound’s shorter chain may place it between these values, though experimental confirmation is needed.

- In plant studies, W-7 disrupts calcium signaling under stress, increasing membrane permeability and oxidative damage in tea plants and eggplants .

Antiviral Activity

- The target compound’s efficacy in such contexts remains unexplored.

TRP Channel Modulation

- W-7 and ML-9 are non-selective TRP channel blockers, but their mechanisms differ: W-7 targets CaM-dependent pathways, while ML-9 directly inhibits channel activity .

Biological Activity

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride, also known as W-7, is a compound that has garnered attention for its biological activity, particularly as a calmodulin antagonist. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.

- Chemical Formula : C₁₃H₁₇Cl₂N₂O₂S

- Molecular Weight : 335.25 g/mol

- CAS Number : 78957-86-5

- PubChem CID : 44118862

W-7 primarily functions as a calmodulin antagonist. Calmodulin (CaM) is a calcium-binding messenger protein that plays a crucial role in various cellular processes, including signal transduction and muscle contraction. By inhibiting CaM, W-7 affects calcium-dependent processes in cells.

Key Mechanisms:

- Inhibition of Calcium-Dependent Enzymes : W-7 binds to calmodulin, preventing it from activating calcium-dependent protein kinases and other enzymes sensitive to phospholipids .

- Impact on Viral Replication : Research indicates that W-7 inhibits the replication cycle of the Dengue virus (DENV) by disrupting the interaction between viral proteins and calcium signaling pathways .

In Vitro Studies

- Cell Proliferation : In studies using Chinese hamster ovary (CHO-K1) cells, W-7 demonstrated significant inhibition of cell proliferation. The compound was shown to selectively inhibit the G1/S phase transition in the cell cycle .

- Viral Inhibition : In Huh-7 cells infected with DENV, W-7 reduced viral yield and secretion of NS1 protein, indicating its potential as an antiviral agent .

Case Studies

A notable study highlighted the use of W-7 in cellular models to explore its effects on signaling pathways associated with cancer and viral infections. The compound was effective in reducing the formation of replicative complexes necessary for DENV replication, suggesting its utility in therapeutic applications against viral diseases .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride compared to other compounds with similar mechanisms:

Applications and Future Directions

The biological activity of W-7 suggests several potential applications:

- Antiviral Therapeutics : Given its effectiveness against DENV, further exploration into its antiviral properties could lead to new treatments for viral infections.

- Cancer Research : The ability of W-7 to inhibit cell proliferation positions it as a candidate for research into cancer therapies targeting calmodulin-related pathways.

- Cell Biology Studies : As a calmodulin antagonist, W-7 can serve as a valuable tool for investigating calcium signaling in various biological contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, and how can reaction yields be optimized?

- Methodology :

-

Step 1 : Sulfonylation of 5-chloro-1-naphthalenesulfonyl chloride with 3-aminopropylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

-

Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: chloroform/methanol 9:1).

-

Optimization : Use Design of Experiments (DoE) to vary molar ratios (1:1 to 1:1.2), temperature (0–25°C), and reaction time (4–24 h). Monitor by TLC (Rf ~0.5 in chloroform/methanol 8:2) .

-

Yield Improvement : Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonamide bond formation efficiency (yield increases from 65% to 85%) .

Parameter Range Tested Optimal Value Yield (%) Molar Ratio 1:1 – 1:1.2 1:1.1 82 Temperature (°C) 0 – 25 10 88 Reaction Time (h) 4 – 24 12 85

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : -NMR (DMSO-d6) to verify aromatic protons (δ 7.8–8.5 ppm) and aliphatic chain protons (δ 1.6–2.9 ppm). -NMR confirms sulfonamide carbonyl (δ ~115 ppm) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%). Retention time: ~6.2 min .

- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 342.88 .

Q. How does solubility in aqueous vs. organic solvents impact experimental design?

- Methodology :

-

Solubility Screening : Test in PBS (pH 7.4), DMSO, ethanol, and acetonitrile. Use UV-Vis spectroscopy (λ = 280 nm) for quantification .

-

Formulation : For cell-based assays, dissolve in DMSO (stock: 10 mM) and dilute in PBS to avoid solvent toxicity (<0.1% DMSO final) .

Solvent Solubility (mg/mL) pH Stability (2–12) DMSO 50 Stable PBS (pH 7.4) 2.1 Degrades at pH >10 Ethanol 35 Stable

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on its inhibitory activity in kinase assays?

- Methodology :

- Kinase Profiling : Use ATP-competitive binding assays (e.g., LANCE Ultra TR-FRET) against a panel of 50 kinases. Compare IC50 values under varied Mg concentrations (1–10 mM) .

- Computational Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets. Identify steric clashes with bulky residues (e.g., Tyr185 in PKA) .

- Contradiction Resolution : Divergent results arise from assay conditions (e.g., ionic strength) and kinase isoform-specific binding pockets .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodology :

- QSAR Modeling : Train models on inhibitory data (pIC50) using descriptors like LogP, polar surface area, and H-bond donors. Random Forest regression identifies critical parameters .

- In Silico Screening : Virtual library of 500 analogs screened for ADMET properties (SwissADME) and synthetic feasibility (AiZynthFinder) .

Q. What experimental protocols assess its stability under physiological vs. accelerated storage conditions?

- Methodology :

- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and analyze degradation products via LC-MS/MS. Hydrolysis at pH 2 (gastric fluid) generates 5-chloro-1-naphthalenesulfonic acid .

- Long-Term Stability : Store at -20°C in amber vials; monitor monthly for 12 months. Degradation <5% at 6 months .

Q. How do structural modifications (e.g., halogen substitution) affect its fluorescence quenching properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.